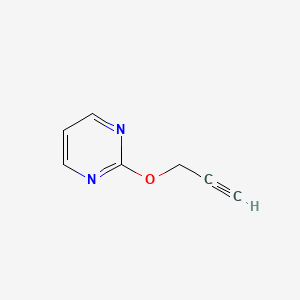

2-(Prop-2-YN-1-yloxy)pyrimidine

Overview

Description

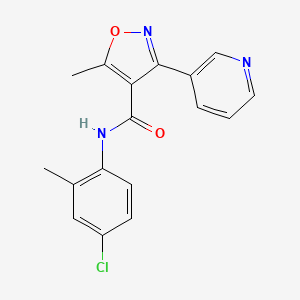

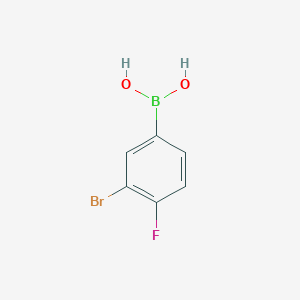

2-(Prop-2-YN-1-yloxy)pyrimidine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been described, including the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of various pyrimidine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 134.14 .Scientific Research Applications

Synthesis and Structural Studies

Intramolecular Diels-Alder Reactions : 2-(Prop-2-yn-1-yloxy)pyrimidine has been utilized in the synthesis of various pyrimidine derivatives through intramolecular Diels-Alder reactions, leading to the formation of annelated pyridines (Stolle, Frissen, Marcelis, & Plas, 1992).

Sonogashira Coupling Reactions : It is also used in the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines via palladium-catalyzed Sonogashira reactions, showcasing an efficient method for producing such compounds (Rezaeimanesh, Bakherad, & Nasr‐Isfahani, 2019).

Synthesis of Labeled Compounds : This compound is involved in the synthesis of labeled versions of ZJ0273, a broad-spectrum herbicide, for use as radiotracers in studies on metabolism, mode of action, and environmental behavior (Yang, Ye, & Lu, 2008).

Synthesis and Spectral Characterization : Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes synthesized from this compound have shown promising antioxidant activity in various in vitro test systems (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Formation and Isomerizations of Iminopyrimidines : this compound is used in studying the formation and isomerization of iminopyrimidines, providing insights into the reactivity and structural dynamics of these compounds (Brown & England, 1967).

Biological Applications

Antioxidant and Anticancer Activities : Derivatives synthesized from this compound have been evaluated for antioxidant and anticancer activities, showing potential as therapeutic agents (Rehan, Al Lami, & Alanee, 2021).

Herbicidal Evaluation : Novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives, synthesized using this compound, have demonstrated good herbicidal activity, indicating its potential in agricultural applications (Ma, Zhang, Xia, Kang, & Li, 2015).

PARP1 Inhibitors for Anticancer Activity : Thiadiazolo pyrimidine derivatives, involving this compound, have been studied as PARP1 inhibitors, showing promise in anticancer research (Eldhose, Lakshmanan, Krishnamurthy, Rajagopal, Mohammed, Prudviraj, & Byran, 2020).

Antimicrobial Applications : Pyrido[2,3-d]pyrimidines synthesized from this compound have shown high antimicrobial efficacy, indicating its potential in the development of new antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).

Chemical Properties

- Dissociation Constants and Thermodynamics : Studies on the dissociation constants and thermodynamic parameters of pyrimidine derivatives, including this compound, provide valuable insights into their chemical properties in different solvent systems (Bhesaniya & Baluja, 2014).

Safety and Hazards

The safety information for 2-(Prop-2-YN-1-yloxy)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 2-(Prop-2-YN-1-yloxy)pyrimidine are not explicitly mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds are of interest due to their wide range of pharmacological effects, including anti-inflammatory activities . Future research may focus on the development of new pyrimidines with enhanced activities and minimal toxicity .

Mechanism of Action

Mode of Action

Pyrimidine-based compounds are generally known to interact with their targets and cause changes in their function . More research is required to elucidate the specific interactions of 2-(Prop-2-YN-1-yloxy)pyrimidine with its targets.

Biochemical Pathways

Pyrimidine derivatives are known to have a wide range of pharmacological effects, suggesting that they may interact with multiple pathways .

Biochemical Analysis

Biochemical Properties

2-(Prop-2-YN-1-yloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial as they can influence the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-calcium second messenger system, which plays a pivotal role in cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can result in reduced pyrimidine nucleotide levels, affecting DNA and RNA synthesis. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold dose beyond which the compound can cause significant cellular damage and adverse effects on organ function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-prop-2-ynoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQIKXCVGSDFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299548 | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-33-7 | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)

![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)